molecular formula C10H12ClFO B13691455 1-(tert-Butoxy)-2-chloro-4-fluorobenzene

1-(tert-Butoxy)-2-chloro-4-fluorobenzene

Cat. No.: B13691455
M. Wt: 202.65 g/mol
InChI Key: MHRLLDKPEAGXPX-UHFFFAOYSA-N
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Description

1-(tert-Butoxy)-2-chloro-4-fluorobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a tert-butoxy group, a chlorine atom, and a fluorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxy)-2-chloro-4-fluorobenzene typically involves the introduction of the tert-butoxy group to a chlorofluorobenzene precursor. One common method is the reaction of 2-chloro-4-fluorophenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxy group into various organic compounds, offering a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxy)-2-chloro-4-fluorobenzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides.

    Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The aromatic ring can undergo reduction under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used in substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed

    Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Products include carbonyl compounds such as aldehydes or ketones.

    Reduction: Products include partially or fully hydrogenated benzene derivatives.

Scientific Research Applications

1-(tert-Butoxy)-2-chloro-4-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of bioactive compounds.

    Medicine: It is investigated for its potential use in the synthesis of pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(tert-Butoxy)-2-chloro-4-fluorobenzene involves its interaction with various molecular targets. The tert-butoxy group can undergo homolytic cleavage to form reactive radicals, which can then participate in further chemical reactions. The chlorine and fluorine atoms can influence the electronic properties of the benzene ring, affecting its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-(tert-Butoxy)-2-chlorobenzene
  • 1-(tert-Butoxy)-4-fluorobenzene
  • 1-(tert-Butoxy)-2,4-dichlorobenzene

Uniqueness

1-(tert-Butoxy)-2-chloro-4-fluorobenzene is unique due to the simultaneous presence of chlorine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric effects.

Properties

Molecular Formula

C10H12ClFO

Molecular Weight

202.65 g/mol

IUPAC Name

2-chloro-4-fluoro-1-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C10H12ClFO/c1-10(2,3)13-9-5-4-7(12)6-8(9)11/h4-6H,1-3H3

InChI Key

MHRLLDKPEAGXPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)F)Cl

Origin of Product

United States

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